methyl (3S)-3-amino-2-hydroxy-4-phenylbutanoate hydrochloride
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Overview
Description
Methyl (3S)-3-amino-2-hydroxy-4-phenylbutanoate hydrochloride is a chiral compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes an amino group, a hydroxy group, and a phenyl group attached to a butanoate backbone. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (3S)-3-amino-2-hydroxy-4-phenylbutanoate hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as phenylalanine derivatives.
Formation of the Butanoate Backbone: The butanoate backbone is constructed through a series of reactions, including esterification and amination.
Chiral Resolution: The chiral center is introduced and resolved using chiral catalysts or chiral auxiliaries to obtain the desired (3S) configuration.
Hydrochloride Salt Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Methyl (3S)-3-amino-2-hydroxy-4-phenylbutanoate hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The amino group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of nitric acid and sulfuric acid.
Major Products Formed
Oxidation: Formation of a keto derivative.
Reduction: Formation of a primary amine.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
Methyl (3S)-3-amino-2-hydroxy-4-phenylbutanoate hydrochloride has diverse applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Studied for its potential role in enzyme inhibition and protein interactions.
Medicine: Investigated for its therapeutic potential in treating neurological disorders and as a precursor for drug development.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of methyl (3S)-3-amino-2-hydroxy-4-phenylbutanoate hydrochloride involves its interaction with specific molecular targets. The amino and hydroxy groups can form hydrogen bonds with enzymes or receptors, modulating their activity. The phenyl group may contribute to hydrophobic interactions, enhancing binding affinity. These interactions can influence various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
Methyl (3R)-3-amino-2-hydroxy-4-phenylbutanoate hydrochloride: The enantiomer of the compound with different stereochemistry.
Phenylalanine derivatives: Compounds with similar structural motifs but lacking the butanoate backbone.
Hydroxybutanoate derivatives: Compounds with similar backbone structures but different substituents.
Uniqueness
Methyl (3S)-3-amino-2-hydroxy-4-phenylbutanoate hydrochloride is unique due to its specific (3S) configuration, which imparts distinct biological activity and chemical reactivity. Its combination of functional groups allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
Properties
CAS No. |
208051-32-5 |
---|---|
Molecular Formula |
C11H16ClNO3 |
Molecular Weight |
245.7 |
Purity |
95 |
Origin of Product |
United States |
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